molecular formula C4H5KO3 B12310790 Potassium 4-hydroxybut-2-enoate

Potassium 4-hydroxybut-2-enoate

Cat. No.: B12310790
M. Wt: 140.18 g/mol
InChI Key: VBFBNWBLZDDJAF-TYYBGVCCSA-M
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Description

General Overview of the But-2-enoate Class and its Chemical Significance

The but-2-enoate class of compounds are derivatives of but-2-enoic acid. hmdb.ca These molecules are characterized by a four-carbon chain containing a carboxylate group and a double bond between the second and third carbon atoms. This unsaturation and the presence of the carboxylate functional group make but-2-enoates versatile building blocks in organic synthesis.

But-2-enoates and their parent acid, but-2-enoic acid (also known as crotonic acid), are found in nature and are utilized in various applications. For instance, ethyl but-2-enoate is a volatile flavor compound found in fruits like apples and strawberries and is also used in the fragrance industry. chembk.comsigmaaldrich.com The chemical reactivity of the double bond and the carboxyl group allows for a wide range of chemical transformations, making the but-2-enoate scaffold a valuable starting point for the synthesis of more complex molecules.

Historical Development of Research on Hydroxybutenoate Systems

Research into hydroxybutenoate systems has evolved over time, driven by their potential applications and interesting chemical properties. Early research often focused on the synthesis and characterization of these compounds. For example, methods have been developed for the synthesis of 4-hydroxy-but-2-enoic acid, the parent acid of the potassium salt, through the hydrolysis of corresponding esters like ethyl (E)-4-bromobut-2-enoate using potassium hydroxide. chemicalbook.com

More recent research has delved into the specific properties and applications of substituted hydroxybutenoates. For instance, a 2000 study in the Journal of Medicinal Chemistry described the synthesis and structure-activity relationships of a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters as potent inhibitors of kynurenine-3-hydroxylase, highlighting their potential as neuroprotective agents. nih.gov The development of synthetic methods for related compounds, such as 4-hydroxy-2-butanone, further underscores the ongoing interest in this class of molecules. google.comdrugbank.com

Structural Elucidation and Stereochemical Considerations for 4-hydroxybut-2-enoate

The structure of 4-hydroxybut-2-enoate features a four-carbon backbone. A hydroxyl group (-OH) is attached to the fourth carbon, and a carboxylate group (-COO⁻) is at the first carbon. A carbon-carbon double bond exists between the second and third carbons. uq.edu.aunih.gov

The presence of the double bond introduces the possibility of stereoisomerism, specifically cis/trans (or E/Z) isomerism. The trans or (E) isomer, where the substituents on the double bond are on opposite sides, is often the more stable and commonly studied form. manchesterorganics.combldpharm.com The specific stereochemistry of the double bond can significantly influence the molecule's physical and biological properties. The IUPAC name for the trans isomer is (2E)-4-hydroxybut-2-enoate. uq.edu.au

Table 1: Structural and Chemical Information for 4-hydroxybut-2-enoic acid

PropertyValueSource
IUPAC Name (2E)-but-2-enoic acid hmdb.ca
Molecular Formula C4H6O3 chemicalbook.comuq.edu.aunih.gov
Molecular Weight 102.09 g/mol chemicalbook.comnih.gov
Canonical SMILES OC/C=C/C(=O)O uq.edu.au
InChI Key RMQJECWPWQIIPW-OWOJBTEDSA-N uq.edu.au

Contextualizing Potassium 4-hydroxybut-2-enoate in Contemporary Chemical Literature

This compound is primarily available as a research chemical. bldpharm.combldpharm.com While extensive research on the specific potassium salt is not widely published, the parent acid, 4-hydroxybut-2-enoic acid, has been investigated for its biological activity. It is known to be an analog of gamma-hydroxybutyric acid (GHB) and binds to the GHB receptor. chemicalbook.com

The but-2-enoate structural motif continues to be an active area of research. Studies on related compounds, such as ethyl but-2-enoate, explore their occurrence in nature and their use as flavoring agents. sigmaaldrich.comymdb.ca The synthesis and potential applications of various derivatives of but-2-enoic acid are subjects of ongoing investigation in academic and industrial research. nih.govgoogle.com The availability of this compound from chemical suppliers suggests its utility in synthetic chemistry, likely as a starting material or intermediate for the preparation of more complex molecules. bldpharm.combldpharm.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5KO3

Molecular Weight

140.18 g/mol

IUPAC Name

potassium;(E)-4-hydroxybut-2-enoate

InChI

InChI=1S/C4H6O3.K/c5-3-1-2-4(6)7;/h1-2,5H,3H2,(H,6,7);/q;+1/p-1/b2-1+;

InChI Key

VBFBNWBLZDDJAF-TYYBGVCCSA-M

Isomeric SMILES

C(/C=C/C(=O)[O-])O.[K+]

Canonical SMILES

C(C=CC(=O)[O-])O.[K+]

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Potassium 4 Hydroxybut 2 Enoate

Oxidation Reactions of the Hydroxyl Moiety in 4-hydroxybut-2-enoate

The primary allylic alcohol group in 4-hydroxybut-2-enoate is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions.

The oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds can be achieved with high chemoselectivity. rsc.org Various oxidizing agents can be employed for this transformation. For instance, a copper-catalyzed aerobic oxidation can convert allylic alcohols to the corresponding aldehydes. rsc.orgnih.gov This process can be merged with a subsequent chlorite oxidation (a Lindgren oxidation) in a one-pot procedure to yield the corresponding carboxylic acid. rsc.orgnih.gov Platinum black is another catalyst that, in the presence of aqueous hydrogen peroxide, facilitates the oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds in high yields under organic solvent-free conditions. rsc.org

A notable reaction in this category is the Babler oxidation, which involves the oxidative transposition of tertiary allylic alcohols to enones using pyridinium chlorochromate (PCC). wikipedia.org The mechanism proceeds through the formation of a chromate ester, which then undergoes a quimicaorganica.orgquimicaorganica.org-sigmatropic rearrangement, followed by oxidation to the α,β-unsaturated ketone. wikipedia.org While the substrate is a primary alcohol, related oxidative rearrangements are a key feature of allylic systems.

Oxidizing SystemProduct
Pyridinium chlorochromate (PCC)4-oxobut-2-enoate
Copper(I) catalyst / O₂4-oxobut-2-enoate
Copper(I) catalyst / O₂, then NaClO₂But-2-enedioic acid
Platinum black / H₂O₂4-oxobut-2-enoate

Reduction Reactions of the Ester and Alkene Functional Groups

The α,β-unsaturated carboxylate system in potassium 4-hydroxybut-2-enoate can undergo reduction at either the carbon-carbon double bond or the carboxylate group.

The conjugate reduction of the alkene is a common pathway. Copper hydride (CuH) catalyzed reactions are effective for the 1,4-reduction of α,β-unsaturated carbonyl compounds. nih.gov Specifically, the enantioselective reduction of α,β-unsaturated carboxylic acids to saturated aldehydes has been demonstrated using this method. nih.gov Biocatalytic systems have also been developed for the reduction of α,β-unsaturated carboxylic acids to either the corresponding allylic alcohols or the saturated alcohols. manchester.ac.ukrsc.org For example, a carboxylic acid reductase (CAR) can be used. manchester.ac.uk

The reduction of the carboxylate group to an alcohol can also be achieved, though it is generally more challenging than the reduction of the corresponding ester or aldehyde. Biocatalytic methods employing carboxylic acid reductases can facilitate this transformation to the corresponding diol. manchester.ac.ukrsc.org

Reagent/CatalystFunctional Group TargetedProduct
Copper Hydride (CuH)Alkene (Conjugate reduction)Potassium 4-hydroxybutanoate (B1227057)
Carboxylic Acid Reductase (CAR)Carboxylate and AlkeneButane-1,4-diol
Carboxylic Acid Reductase (CAR)CarboxylateBut-2-ene-1,4-diol

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated. This can be achieved by protonation under acidic conditions, which converts the hydroxyl group into a good leaving group (water). libretexts.org

Once activated, the allylic substrate can undergo nucleophilic substitution through either an S(_N)1 or S(_N)2 mechanism. libretexts.orgresearchgate.net In an S(_N)1 reaction, the departure of the leaving group results in the formation of a resonance-stabilized allylic carbocation. quimicaorganica.orgresearchgate.net The nucleophile can then attack at either of the two electrophilic carbon centers, potentially leading to a mixture of products, including a rearranged S(_N)1' product. researchgate.net The S(_N)2 reaction, which is a one-step process, can also occur at a faster rate for allylic systems compared to their saturated counterparts. researchgate.net Direct nucleophilic substitution of allylic alcohols is considered an environmentally favorable process as it generates water as the only byproduct. thieme-connect.com

Conjugate Addition Reactions to the α,β-Unsaturated System

The electron-withdrawing nature of the carboxylate group polarizes the carbon-carbon double bond in this compound, making the β-carbon electrophilic and susceptible to attack by nucleophiles. This type of reaction is known as a conjugate addition or Michael addition. libretexts.orglibretexts.orgopenstax.org

A wide range of nucleophiles can participate in Michael additions. libretexts.orgwikipedia.org Doubly stabilized carbanions, such as those derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters) and nitroalkanes, are excellent Michael donors. wikipedia.orgorganic-chemistry.org The reaction involves the 1,4-addition of the nucleophile to the α,β-unsaturated system. libretexts.orgorganic-chemistry.org The mechanism typically involves the formation of an enolate from the Michael donor, which then attacks the β-carbon of the Michael acceptor. libretexts.orgopenstax.org Subsequent protonation yields the final product. libretexts.org Organocatalytic methods have been developed for the asymmetric Michael addition of nitroalkanes to enones and enoates, allowing for the creation of chiral centers with high enantioselectivity. acs.orgrsc.org

Michael Donor (Nucleophile)Michael AcceptorProduct Type
Diethyl malonateThis compoundSubstituted glutarate derivative
NitromethaneThis compound5-hydroxy-4-nitropentanoate

Thiol-containing species, specifically their conjugate bases (thiolates), are soft nucleophiles that readily undergo conjugate addition to α,β-unsaturated carbonyl compounds. nih.gov This reaction, sometimes referred to as a sulfa-Michael addition, is highly efficient for the formation of carbon-sulfur bonds. Catalytic asymmetric versions of this reaction have been developed, allowing for the enantioselective addition of thiols to cyclic enones and other α,β-unsaturated systems. nih.govsci-hub.se The addition of a thiol to this compound would result in the formation of a 3-thio-4-hydroxybutanoate derivative.

Rearrangement Reactions and their Mechanistic Insights

The structure of this compound is amenable to certain types of rearrangement reactions, often in conjunction with other transformations.

Allylic Rearrangements: As mentioned in the context of nucleophilic substitution, the formation of an allylic carbocation intermediate can lead to allylic rearrangements. researchgate.netwikipedia.org In such a scenario, the nucleophile may attack the γ-carbon instead of the α-carbon where the leaving group was originally attached, resulting in a constitutional isomer. researchgate.net

Sigmatropic Rearrangements: A relevant example is the quimicaorganica.orgquimicaorganica.org-sigmatropic shift that occurs during the Babler oxidation of allylic alcohols. wikipedia.org In this reaction, a chromate ester of the allylic alcohol rearranges before the oxidation step. wikipedia.org While not a direct rearrangement of the starting material itself, it highlights a potential pathway for related structures under specific oxidative conditions.

Another well-known rearrangement is the Claisen rearrangement, a quimicaorganica.orgquimicaorganica.org-sigmatropic rearrangement of allyl vinyl ethers or allyl aryl ethers. byjus.com While not directly applicable to this compound, the formation of an appropriate ether derivative could open up this transformation pathway.

In general, rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer of the original molecule. wikipedia.org They often proceed through carbocation intermediates, allowing for 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation. masterorganicchemistry.com

Oxygen-Centered Rearrangements of Related Hydroxybutenoates

While specific oxygen-centered rearrangements for 4-hydroxybut-2-enoate are not extensively detailed in readily available literature, the principles governing such transformations can be understood from related allylic alcohol systems. In these structures, the oxygen of the hydroxyl group can participate in rearrangements, often acid-catalyzed, where it acts as a nucleophile or its protonated form serves as a good leaving group. For unsaturated hydroxy acids, these rearrangements can be precursors to or in competition with other reaction pathways, such as cyclization or elimination. The stability of intermediates, such as allylic carbocations, plays a crucial role in determining the reaction outcome.

Cyclization Reactions to Form Lactone Rings (e.g., γ-Crotonolactone)

The intramolecular esterification of 4-hydroxybut-2-enoic acid (the protonated form of the potassium salt) is a thermodynamically favorable process that leads to the formation of a five-membered ring, a γ-lactone. wikipedia.orgyoutube.com This type of reaction, known as lactonization, is typically catalyzed by acids. youtube.com The process involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The hydroxyl group at the other end of the molecule then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. youtube.com Subsequent proton transfer and elimination of a water molecule yield the stable cyclic ester. youtube.com

Five-membered rings, such as the resulting γ-lactone (in this case, an unsaturated version often referred to as a butenolide), are particularly stable due to minimal ring strain, which drives the reaction forward. youtube.com

Reaction Summary: Lactonization
Reactant 4-hydroxybut-2-enoic acid
Reaction Type Intramolecular Esterification (Lactonization)
Key Intermediate Protonated Carbonyl
Product γ-Crotonolactone (a butenolide)
Driving Force Formation of a stable 5-membered ring

Superelectrophilic Activation and Reactivity with Arene Nucleophiles

Under the influence of very strong Brønsted acids, such as triflic acid (TfOH), or solid acid catalysts like HUSY zeolites, related compounds like 4-hydroxybut-2-ynoates undergo superelectrophilic activation. researchgate.netresearcher.life This process involves the double protonation of the molecule, typically at the hydroxyl and carbonyl oxygen atoms. researchgate.net The subsequent loss of a water molecule from the protonated hydroxyl group generates a highly reactive dicationic intermediate. researchgate.net

This intermediate is a potent superelectrophile with multiple reactive sites. It can then react with weak nucleophiles, such as electron-rich aromatic compounds (arenes). researchgate.net The arene can attack the electrophilic carbon centers, leading to carbon-carbon bond formation and functionalization of the aromatic ring. researchgate.net For example, reactions of activated 4-hydroxybut-2-ynoates with arenes can result in products of arene propargylation or, after further transformation, the synthesis of furan-2-ones. researchgate.net This methodology highlights a powerful way to activate the hydroxybutenoate backbone for reactions with otherwise unreactive partners.

Reaction Parameters: Superelectrophilic Activation
Substrate Class 4-hydroxybut-2-enoates and related compounds
Activating Agent Brønsted Superacids (e.g., Triflic Acid) or Solid Acids
Key Process Double protonation leading to a dicationic intermediate
Reacting Partner Weak nucleophiles, such as Arenes
Potential Products Aryl-substituted derivatives, Furanones

Reactions Leading to Polyfunctionalized 4-hydroxybut-2-enoate Derivatives

The structure of 4-hydroxybut-2-enoate serves as a versatile scaffold for the synthesis of more complex, polyfunctionalized molecules. The existing functional groups—the alkene, hydroxyl group, and carboxylic acid/ester—can be selectively modified to introduce new chemical features.

Reactions at the Double Bond: The carbon-carbon double bond can undergo various addition reactions. For instance, epoxidation would yield an epoxy-hydroxy-acid, a densely functionalized building block. Dihydroxylation would lead to a triol acid derivative.

Modification of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, creating a dicarboxylic acid derivative. It can also be converted into an ether or esterified with a different carboxylic acid.

Derivatization of the Carboxyl Group: The carboxylate can be converted into various derivatives, such as esters, amides, or acid chlorides, allowing for further coupling reactions.

Through a combination of these transformations, a wide array of polyfunctionalized derivatives can be accessed, making 4-hydroxybut-2-enoate a useful starting material in organic synthesis. For example, various aryl-substituted 4-oxobut-2-enoic acids and esters have been synthesized for medicinal chemistry applications. nih.gov

Computational Chemistry and Theoretical Studies of 4 Hydroxybut 2 Enoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of molecules, including the 4-hydroxybut-2-enoate system. DFT calculations, often performed using software packages like Gaussian, can provide detailed information on molecular geometry, electronic properties, and spectroscopic signatures. researchgate.net

DFT calculations can effectively model how steric hindrance and electron-withdrawing groups influence the geometry and reactivity of the 4-hydroxybut-2-enoate anion. The presence of the hydroxyl (-OH) and carboxylate (-COO⁻) groups, along with the double bond, creates a specific electronic environment. The electron-withdrawing nature of the carboxylate group affects the electron density distribution across the molecule, influencing its reactivity towards electrophiles and nucleophiles.

Theoretical models can quantify these effects by analyzing the optimized molecular geometry and the distribution of electron density. For instance, the bond lengths and angles around the sp² hybridized carbons of the double bond can be precisely calculated and compared with experimental data if available.

A significant application of DFT is the calculation of activation barriers and the identification of transition state structures for chemical reactions. For reactions involving the 4-hydroxybut-2-enoate anion, such as isomerization or addition reactions, DFT can map out the potential energy surface. This allows for the determination of the minimum energy pathway from reactants to products, identifying the high-energy transition state that must be overcome.

These calculations are critical for understanding reaction kinetics and mechanisms. For example, the energy barrier for the cis-trans isomerization around the carbon-carbon double bond can be computed, providing insight into the stability of different isomers.

Table 1: Hypothetical DFT Calculated Activation Energies for Isomerization

ReactionMethod/Basis SetSolventCalculated Activation Energy (kcal/mol)
(Z)-4-hydroxybut-2-enoate to (E)-4-hydroxybut-2-enoateB3LYP/6-31G(d)Gas Phase25.3
(Z)-4-hydroxybut-2-enoate to (E)-4-hydroxybut-2-enoateB3LYP/6-31G(d)Water (PCM)23.8

Note: This table is illustrative and based on typical values for similar systems. Actual values would require specific DFT calculations for the 4-hydroxybut-2-enoate anion.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are commonly used to determine the energies of these frontier orbitals. researchgate.net

Table 2: Hypothetical FMO Analysis Data for (E)-4-hydroxybut-2-enoate

Molecular OrbitalEnergy (eV) - B3LYP/6-31G(d)
HOMO-6.8
LUMO-0.5
HOMO-LUMO Gap6.3

Note: This table is for illustrative purposes. The exact energy values would depend on the specific computational method and basis set used.

The distribution of the HOMO and LUMO across the 4-hydroxybut-2-enoate anion can reveal the most likely sites for nucleophilic and electrophilic attack.

Solvent Effects Modeling using Continuum Models (e.g., PCM)

Reactions are often carried out in a solvent, which can significantly influence their rates and outcomes. Computational models can account for solvent effects, with continuum models like the Polarizable Continuum Model (PCM) being a popular choice. nih.gov

In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method is effective at capturing the bulk electrostatic interactions between the solute and the solvent. For a charged species like the 4-hydroxybut-2-enoate anion, solvation effects are particularly important for stabilizing the charge and influencing the energies of reactants, products, and transition states.

Stereoelectronic Effects and Conformational Preferences

The three-dimensional arrangement of atoms and the distribution of electrons (stereoelectronics) play a vital role in determining the conformational preferences and reactivity of the 4-hydroxybut-2-enoate anion. The molecule can exist in different conformations due to rotation around the C-C single bonds.

Computational methods can be used to explore the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of the most stable conformers and the energy barriers between them. For 4-hydroxybut-2-enoate, the relative orientation of the hydroxyl and carboxylate groups will be a key factor in determining the lowest energy conformation due to potential intramolecular hydrogen bonding.

Quantum Chemical Explanations for Reaction Mechanisms

Quantum chemical calculations provide a fundamental basis for understanding and predicting reaction mechanisms. youtube.com By analyzing the electronic structure changes that occur during a reaction, chemists can gain a detailed picture of how bonds are broken and formed.

For the 4-hydroxybut-2-enoate anion, quantum chemistry can elucidate the mechanisms of various reactions, such as its synthesis from precursors like ethyl 4-bromocrotonate. chemicalbook.com For example, in a nucleophilic substitution reaction, calculations can show the trajectory of the incoming nucleophile and the departing leaving group, as well as the charge distribution at the transition state. This level of detail is invaluable for optimizing reaction conditions and designing new synthetic routes.

Biochemical Roles and Enzymatic Interactions of 4 Hydroxybut 2 Enoate

Role as Substrate or Intermediate in Metabolic Pathways

While not a common metabolite in central metabolism, 4-hydroxybut-2-enoate has been identified as a key intermediate in synthetically designed biochemical routes for the production of industrial chemicals.

Current scientific literature does not support a role for 4-hydroxybut-2-enoate as a substrate or intermediate in the canonical degradation pathways of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. The catabolism of these essential amino acids is a well-established process that begins with two common enzymatic steps: a transamination reaction catalyzed by branched-chain aminotransferase (BCAT) and an oxidative decarboxylation step mediated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govnih.govmdpi.com

Following these initial steps, the respective acyl-CoA derivatives (isovaleryl-CoA from leucine, isobutyryl-CoA from valine, and α-methylbutyryl-CoA from isoleucine) are processed through separate, distinct enzymatic pathways. nih.govnih.gov These pathways ultimately yield metabolites such as acetyl-CoA, succinyl-CoA, and propionyl-CoA, which can then enter the citric acid cycle for energy production or be used for gluconeogenesis or ketogenesis. nih.gov A review of the intermediates involved in these established BCAA degradation pathways shows no inclusion of 4-hydroxybut-2-enoate.

4-hydroxybut-2-enoate has been described as a crucial intermediate in several non-naturally occurring, engineered microbial pathways designed for the biosynthesis of 1,4-butanediol (BDO), an important platform chemical. google.comgoogle.com These biosynthetic routes are often constructed in host organisms like Escherichia coli by introducing exogenous genes that encode the necessary enzymatic functions.

In one such designed pathway, α-ketoglutarate is used as a starting substrate. google.comgoogle.com A series of enzymatic reactions converts α-ketoglutarate into 4-hydroxybut-2-enoate. The subsequent and critical step in this pathway is the reduction of the carbon-carbon double bond in 4-hydroxybut-2-enoate to yield 4-hydroxybutanoate (B1227057) (4-HB). This reaction is catalyzed by a putative reductase, utilizing NADH as a cofactor. google.comgoogle.com The conversion of 4-hydroxybut-2-enoate to 4-HB is a highly thermodynamically favorable reaction, with an estimated standard Gibbs free energy change (ΔrG') of approximately -59 kJ/mol, ensuring the metabolic flux proceeds efficiently in the direction of 4-HB synthesis. google.comgoogle.com The resulting 4-HB is then further reduced in subsequent enzymatic steps to produce the final product, 1,4-butanediol. google.com

Pathway Step Substrate Enzyme (Putative) Product Cofactor Thermodynamic Favorability (ΔrG')
Reduction4-hydroxybut-2-enoateReductase4-hydroxybutanoate (4-HB)NADH~ -59 kJ/mol

Studies of Enzyme-Catalyzed Reactions with 4-hydroxybut-2-enoate Analogues

The primary enzymatic transformation involving 4-hydroxybut-2-enoate in the context of BDO biosynthesis is a reduction reaction. google.comgoogle.com This reaction is catalyzed by an enzyme classified as a reductase, which falls under the broader category of oxidoreductases. The mechanism of such enzymes typically involves the transfer of a hydride ion from a reduced cofactor, such as NADH or NADPH, to the substrate. In this case, the hydride is added across the C2-C3 double bond of 4-hydroxybut-2-enoate.

The catalytic specificity of this putative reductase would be crucial for the pathway's efficiency. A highly specific enzyme would preferentially bind and reduce 4-hydroxybut-2-enoate without acting on other structurally similar metabolites within the host cell, thereby preventing the formation of unwanted byproducts. The principles of enzyme specificity arise from the precise three-dimensional structure of the enzyme's active site, which forms a complementary surface to the substrate through a combination of shape and chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic forces).

There is a lack of specific studies in the available literature detailing the enzyme inhibition kinetics of 4-hydroxybut-2-enoate or its analogues. Enzyme inhibition studies are critical for understanding how a compound might interfere with metabolic processes by binding to enzymes and reducing their activity. Such studies typically determine key parameters like the inhibition constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is essential for assessing a compound's potential off-target effects within a biological system. Without such dedicated research, the inhibitory profile of 4-hydroxybut-2-enoate on other metabolic enzymes remains uncharacterized.

Interaction with Specific Molecular Targets and Biochemical Pathways

The structure of 4-hydroxybut-2-enoate is analogous to that of γ-hydroxybutyric acid (GHB), an endogenous neurotransmitter and neuromodulator in the mammalian brain. google.com This structural similarity suggests that 4-hydroxybut-2-enoate may interact with the same molecular targets as GHB. The high-affinity binding site for GHB has been identified as a specific subtype of the GABA_A receptor, namely those containing α4, β, and δ subunits. researchgate.netnih.gov

Research on a structurally related, longer-chain analogue, 4-hydroxy-trans-2-nonenoic acid (HNEAcid), provides strong evidence for this type of interaction. HNEAcid, a metabolite of the lipid peroxidation product 4-hydroxy-trans-2-nonenal (HNE), was found to be a selective ligand for the GHB receptor. nih.gov In competitive binding assays, HNEAcid was able to displace a specific GHB receptor radioligand, ³H-NCS-382, from membrane preparations of human and rat cerebral cortex, demonstrating its ability to bind to this specific molecular target. nih.gov The inhibition was significant, with IC₅₀ values in the low micromolar range. nih.gov This interaction was shown to be selective, as HNEAcid did not displace ligands for β-adrenergic or GABA_B receptors. nih.gov

Given that HNEAcid shares the core 4-hydroxy-2-enoic acid structure with the compound of interest, it is plausible that 4-hydroxybut-2-enoate interacts with the same GHB-specific receptor sites.

Ligand Tissue Preparation IC₅₀ (µM) Reference Ligand Displaced
4-hydroxy-trans-2-nonenoic acid (HNEAcid)Human Frontal Cerebral Cortex3.9 ± 1.1³H-NCS-382
4-hydroxy-trans-2-nonenoic acid (HNEAcid)Rat Cerebral Cortex5.6 ± 1.2³H-NCS-382

Microbial Degradation Pathways Involving Dienelactone Hydrolysis Intermediates

The microbial degradation of chloroaromatic compounds is a critical process for the bioremediation of environmental pollutants. A key enzymatic step in these pathways involves the hydrolysis of dienelactone intermediates. This section explores the metabolic route of chloroaromatic compounds focusing on the role of dienelactone hydrolase and its resulting products.

Metabolism of Chloroaromatic Compounds via Dienelactone Hydrolysis

Microorganisms play a significant role in the mineralization of chloroaromatic compounds. A primary route for this process is their conversion into chlorocatechols, which are then further metabolized through the chlorocatechol pathway. In this pathway, chlorocatechols undergo intradiol cleavage to form chloromuconates. These are subsequently converted by chloromuconate cycloisomerases into either cis- or trans-dienelactone. The crucial next step is the hydrolysis of these dienelactones, a reaction catalyzed by the enzyme dienelactone hydrolase. researchgate.net

The product of the cis-dienelactone hydrolase reaction has been identified through ¹H nuclear magnetic resonance (NMR) studies as maleylacetate. researchgate.net There is no evidence to suggest the formation of 3-hydroxymuconate in this reaction. researchgate.net Maleylacetate is then further metabolized by maleylacetate reductase to 3-oxoadipate, which can enter central metabolic pathways. researchgate.net

Dienelactone hydrolases have been classified into different groups based on their substrate specificity. nih.gov Some hydrolases are specific to the cis-dienelactone isomer, while others act on the trans-isomer, and some can hydrolyze both. nih.gov

Formation of Maleylacetate in Microbial Biotransformations

The formation of maleylacetate is a key step in the degradation pathways of various aromatic compounds, not limited to chloroaromatics. Dienelactone hydrolase (DLH) is a pivotal enzyme in the β-ketoadipate pathway, responsible for the breakdown of aromatic compounds in bacteria and fungi. This enzyme catalyzes the hydrolysis of dienelactone to maleylacetate. researchgate.net

The catalytic mechanism of dienelactone hydrolase involves a catalytic triad, often composed of Cys-His-Asp, which is a variation from the more common Ser-His-Asp triad found in many hydrolases. The hydrolysis proceeds through the formation of a covalent acyl-enzyme intermediate.

The efficiency and substrate specificity of dienelactone hydrolases can vary between different microorganisms. The following table summarizes kinetic data for two structurally different dienelactone hydrolases, TfdEI and TfdEII, from Cupriavidus necator JMP134.

EnzymeSubstrateK_m (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (µM⁻¹s⁻¹)
TfdEIcis-dienelactone870.010440.12
TfdEItrans-dienelactone840.018140.216
TfdEIIcis-dienelactone3050.039650.13
TfdEIItrans-dienelactone1780.016730.094

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Building Block in Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. sigmaaldrich.comsigmaaldrich.com Potassium 4-hydroxybut-2-enoate exemplifies a versatile building block due to the presence of three distinct reactive centers within its structure: a carboxylate group, a hydroxyl group, and a carbon-carbon double bond. This trifunctional nature allows it to undergo a wide array of chemical transformations, providing chemists with a flexible substrate for synthesizing diverse and complex target molecules. sigmaaldrich.com Its utility is fundamental in fields like medicinal chemistry and organic chemistry for the modular assembly of new compounds. sigmaaldrich.com

The hydroxyl and carboxylate moieties can participate in esterification reactions, while the double bond can be subjected to addition reactions, such as hydrogenation or halogenation. This multi-faceted reactivity allows for stepwise, controlled modifications, enabling the construction of intricate molecular frameworks.

Precursor for the Development of New Materials

The same structural features that make this compound a valuable building block also position it as a promising precursor for new materials. Its bifunctional nature, with hydroxyl and carboxylate groups at opposite ends of the carbon chain, makes it an ideal monomer for the synthesis of polyesters through polycondensation reactions. The resulting polymers may possess unique properties, such as biodegradability, influenced by the ester linkages.

Furthermore, the double bond within the butenoate backbone offers a site for polymerization or for post-polymerization modification, allowing for the creation of cross-linked materials or functionalized polymers with tailored characteristics for specific applications in materials science.

Synthesis of Industrially Relevant Chemicals from 4-hydroxybut-2-enoate Derivatives

Derivatives of 4-hydroxybut-2-enoate serve as key intermediates in the synthesis of high-value industrial chemicals. Two prominent examples are 1,4-Butanediol (BDO) and γ-Butyrolactone (GBL).

1,4-Butanediol (BDO) is a large-volume commodity chemical used in the production of polymers, solvents, and fine chemicals. google.com Synthetic routes to BDO often involve the hydrogenation of C4 dicarboxylic acids or their esters, such as maleic anhydride. rsc.org A plausible and efficient pathway to BDO from a 4-hydroxybut-2-enoate derivative, such as an ester, involves a two-step hydrogenation process.

Saturation of the Double Bond: The carbon-carbon double bond in the 4-hydroxybut-2-enoate ester is first hydrogenated using a suitable catalyst (e.g., a noble metal catalyst) to yield the corresponding saturated 4-hydroxybutanoate (B1227057) ester.

Reduction of the Ester Group: The saturated ester is then subjected to a more rigorous reduction, a process known as hydrogenolysis, to convert the ester functional group into a primary alcohol.

This sequence transforms the 4-hydroxybut-2-enoate derivative into 1,4-Butanediol. This approach aligns with established industrial processes for producing BDO from bio-based or petrochemical feedstocks through the reduction of C4 oxygenated precursors. rsc.orgresearchgate.net

γ-Butyrolactone (GBL) is a five-membered lactone that is widely used as a solvent and as an intermediate in the synthesis of other chemicals. researchgate.net The structure of 4-hydroxybut-2-enoate is primed for conversion into GBL derivatives. The formation of the lactone ring occurs via an intramolecular esterification (cyclization) between the hydroxyl group and the carboxylic acid group.

The synthesis can be manipulated to produce either unsaturated or saturated lactones. For instance, direct acidic treatment of 4-hydroxybut-2-enoic acid can lead to the formation of a butenolide (an unsaturated lactone). Subsequent catalytic hydrogenation of this butenolide reduces the double bond to yield γ-Butyrolactone. acs.org Alternatively, the double bond of the starting 4-hydroxybut-2-enoate can be reduced first, followed by cyclization to form GBL. acs.orggoogle.com Biocatalytic methods have also been developed for the stereoselective synthesis of chiral 2-hydroxy-4-butyrolactone derivatives. nih.gov

Table 1: Synthetic Transformations of 4-hydroxybut-2-enoate Derivatives

Precursor Target Product Key Reaction Steps

Function as a Reference Material in Analytical Method Development and Quality Control

In analytical chemistry, reference materials are substances of high purity and well-characterized properties used to ensure the accuracy and reliability of measurements. sigmaaldrich.com Certified Reference Materials (CRMs) are produced according to stringent standards like ISO 17034 and are traceable to primary standards from national metrology institutes such as NIST. sigmaaldrich.com

This compound, available as a characterized chemical from various suppliers, can function as a reference material in several analytical contexts: bldpharm.commanchesterorganics.com

Method Development: When developing new analytical methods (e.g., HPLC, GC-MS) for the quantification of related compounds, such as other hydroxy acids or potential process impurities, it can be used to optimize separation and detection parameters.

Qualitative Identification: It can serve as a standard for positive identification in chromatographic techniques by comparing retention times or mass spectra.

Quality Control: In manufacturing processes where 4-hydroxybut-2-enoate or its derivatives are intermediates, it can be used as a standard to monitor the reaction progress, assess product purity, and ensure consistency between batches.

For these applications, a high-purity standard with a certificate of analysis detailing its properties is essential for achieving accurate and reproducible results. sigmaaldrich.com

Table 2: List of Chemical Compounds

Compound Name
1,2,4-trihydroxybutane
1,4-Butanediol (BDO)
2-hydroxy-4-butyrolactone
3-hydroxybutyrolactone
4-hydroxybut-2-enoic acid
Butenolide
γ-Butyrolactone (GBL)
Maleic acid
Maleic anhydride
This compound
Potassium iodate

Q & A

Q. How should researchers analyze conflicting spectroscopic and crystallographic results?

  • Answer: Reconcile discrepancies by probing sample homogeneity (e.g., powder XRD for phase purity). For NMR vs. X-ray conflicts, consider dynamic effects (e.g., tautomerism) using variable-temperature studies. Employ Bayesian statistics to weigh evidence from multiple techniques .

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